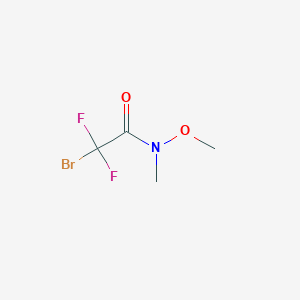![molecular formula C12H18F3NO5S B8264122 1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate](/img/structure/B8264122.png)
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a complex organic compound that has garnered attention in the field of synthetic chemistry This compound is characterized by its unique structure, which includes a trifluoromethanesulfonyloxy group, a tert-butyl ester, and a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring.
Introduction of the Trifluoromethanesulfonyloxy Group: This is achieved through the reaction of the intermediate with trifluoromethanesulfonic anhydride under controlled conditions.
Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles.
Reduction Reactions: The tetrahydropyridine ring can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound.
Applications De Recherche Scientifique
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-methyl-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The tetrahydropyridine ring can participate in various chemical transformations, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-methyl-6-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-6-chloro-1,2,3,4-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-6-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate
Uniqueness
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is unique due to the presence of the trifluoromethanesulfonyloxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
tert-butyl 3-methyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-5-6-9(21-22(18,19)12(13,14)15)16(7-8)10(17)20-11(2,3)4/h6,8H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRLMASQDRYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)
![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)



